N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitro-1H-indazole-7-carboxamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitro-1H-indazole-7-carboxamide is a complex organic compound that features a benzodioxin ring fused with an indazole moiety
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitro-1H-indazole-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O5/c21-16(18-10-1-2-13-14(6-10)25-4-3-24-13)12-7-11(20(22)23)5-9-8-17-19-15(9)12/h1-2,5-8H,3-4H2,(H,17,19)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXLRXIWYQEQKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=CC4=C3NN=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitro-1H-indazole-7-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzodioxin ring, followed by the introduction of the nitro group and the indazole moiety. The final step involves the formation of the carboxamide group.
Formation of Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.
Nitration: The benzodioxin ring is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Indazole Formation: The nitro-substituted benzodioxin is reacted with hydrazine and a suitable aldehyde to form the indazole ring.
Carboxamide Formation: The final step involves the reaction of the indazole derivative with an appropriate isocyanate to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitro-1H-indazole-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine, which can then participate in further chemical transformations.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitro and carboxamide positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the specific reagents used but may include alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Biological Studies: It can be used as a probe to study various biological pathways and molecular targets.
Chemical Biology: The compound can serve as a tool for understanding the interactions between small molecules and biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitro-1H-indazole-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the indazole moiety can interact with various biological targets through hydrogen bonding and hydrophobic interactions. The benzodioxin ring may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: This compound features a bromobenzenesulfonamide group instead of the nitro-indazole-carboxamide moiety.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide: This compound has an acetamidobenzenesulfonamide group.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitro-1H-indazole-7-carboxamide is unique due to its combination of a benzodioxin ring, a nitro group, an indazole moiety, and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
